Tetravinylsilane

Catalog No.
S703235
CAS No.
1112-55-6
M.F
C8H12Si
M. Wt
136.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetravinylsilane

CAS Number

1112-55-6

Product Name

Tetravinylsilane

IUPAC Name

tetrakis(ethenyl)silane

Molecular Formula

C8H12Si

Molecular Weight

136.27 g/mol

InChI

InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2

InChI Key

UFHILTCGAOPTOV-UHFFFAOYSA-N

SMILES

C=C[Si](C=C)(C=C)C=C

Canonical SMILES

C=C[Si](C=C)(C=C)C=C

Synthesis of Silicon-Containing Materials

Tetravinylsilane (TVS) finds extensive use in the scientific research field for the synthesis of various silicon-containing materials. Its structure, with a central silicon atom bonded to four vinyl groups (CH=CH2), makes it a versatile building block for creating diverse silicon-based structures [].

One prominent application of TVS involves its use as a precursor for the production of silicon carbide (SiC) thin films. Through techniques like chemical vapor deposition (CVD), TVS can be decomposed at high temperatures, leading to the formation of SiC layers. These films possess valuable properties like high thermal conductivity, chemical stability, and wide bandgap, making them relevant for applications in microelectronics, power devices, and sensors [, ].

Surface Modification

Another research area utilizing TVS is surface modification. Plasma polymerization, a technique involving exposing a material to a low-pressure plasma containing TVS, can create a thin, silicon-rich layer on the surface of various materials like fibers, polymers, and nanoparticles [, ]. This modification can enhance various properties, including hydrophobicity (water repellency), adhesion, and electrical conductivity, depending on the specific application.

For instance, research has shown that plasma-polymerized TVS coatings can improve the water repellency of textiles, making them more resistant to stains and easier to clean []. Additionally, these coatings can enhance the adhesion between different materials, essential for creating composite structures with improved mechanical properties [].

Tetravinylsilane is an organosilicon compound with the molecular formula C8H12SiC_8H_{12}Si and a Chemical Abstracts Service registry number of 1112-55-6. It consists of a silicon atom bonded to four vinyl groups, which are unsaturated hydrocarbon chains characterized by the presence of a carbon-carbon double bond. The structural formula can be represented as Si(C2H3)4Si(C_2H_3)_4, indicating the presence of four vinyl substituents. Tetravinylsilane is notable for its utility in various chemical applications, particularly in materials science and organic synthesis due to its unique reactivity profile.

, primarily involving its vinyl groups. Key reactions include:

  • Polymerization: Tetravinylsilane can participate in free radical polymerization, leading to the formation of siloxane networks or polymers. This reaction is often facilitated by heat or initiators.
  • Oxidative Reactions: In oxidative conditions, tetravinylsilane reacts with sulfonamides, resulting in heterocyclization products. This has been explored for synthesizing more complex organic molecules .
  • Fragmentation: The tetravinylsilane cation can form through electron impact ionization, leading to various ionic and neutral fragmentation products .

These reactions highlight tetravinylsilane's versatility as a precursor in organic synthesis and materials science.

Tetravinylsilane can be synthesized through several methods:

  • Direct Synthesis from Silicon Compounds: One common approach involves reacting silicon tetrachloride with vinylmagnesium bromide or other vinyl-containing reagents under controlled conditions to yield tetravinylsilane.
  • Hydrosilylation Reactions: Another method includes hydrosilylation of alkynes with silanes, where vinyl groups are introduced through catalytic processes.
  • Plasma Polymerization: Tetravinylsilane can also be deposited as a thin film using plasma polymerization techniques, which allows for the creation of coatings with specific properties .

These synthesis methods underscore the compound's adaptability for various applications in research and industry.

Tetravinylsilane has several important applications:

  • Material Science: It is used in the production of silicon-based polymers and coatings that exhibit desirable mechanical and thermal properties.
  • Thin Film Deposition: Tetravinylsilane is employed in plasma-enhanced chemical vapor deposition processes to create thin films for electronic and optical applications.
  • Precursor for Siloxanes: It serves as a precursor for synthesizing siloxanes, which are vital in producing sealants, adhesives, and elastomers.

These applications demonstrate the compound's significance across multiple fields.

Interaction studies involving tetravinylsilane primarily focus on its behavior in different chemical environments. Research indicates that tetravinylsilane cations can interact with various anions and neutral species during fragmentation processes . Additionally, understanding how tetravinylsilane interacts with other chemical entities can provide insights into its reactivity and potential applications in synthesis.

Several compounds share structural similarities with tetravinylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
TrimethylsilaneC3H12SiC_3H_{12}SiLess reactive than tetravinylsilane; used as a silane coupling agent.
TrivinylsilaneC6H10SiC_6H_{10}SiContains three vinyl groups; used in similar polymerization reactions but less versatile than tetravinylsilane.
VinyltrimethoxysilaneC5H12O3SiC_5H_{12}O_3SiUsed as a coupling agent; offers different reactivity due to methoxy groups.
DivinylbenzeneC8H10C_{8}H_{10}Used in cross-linking agents; contains two vinyl groups but lacks silicon.

Tetravinylsilane's uniqueness lies in its four vinyl groups attached to silicon, which enhances its reactivity compared to similar compounds, allowing for diverse applications in polymer chemistry and material science.

Boiling Point

130.2 °C

UNII

TQO34MU4LJ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (82.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (17.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

1112-55-6

Wikipedia

Tetravinylsilane

General Manufacturing Information

Silane, tetraethenyl-: ACTIVE

Dates

Modify: 2023-08-15

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